molecular formula C20H23BrN2O2 B3459419 3-bromo-4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide

3-bromo-4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide

Cat. No.: B3459419
M. Wt: 403.3 g/mol
InChI Key: FLHGYJSAOXUZGU-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide is an organic compound with the molecular formula C19H23BrN2O2 This compound is characterized by the presence of a bromine atom, an ethoxy group, and a piperidinylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide typically involves multiple steps. One common method includes the bromination of 4-ethoxybenzoic acid, followed by the formation of an amide bond with 4-piperidin-1-ylphenylamine. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of 4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 4-ethoxybenzoic acid derivatives.

    Reduction: 4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-bromo-4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-chloro-4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

    3-bromo-4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide: Has a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.

Uniqueness

3-bromo-4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide is unique due to the presence of the bromine atom and the ethoxy group, which confer specific chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

3-bromo-4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c1-2-25-19-11-6-15(14-18(19)21)20(24)22-16-7-9-17(10-8-16)23-12-4-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHGYJSAOXUZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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